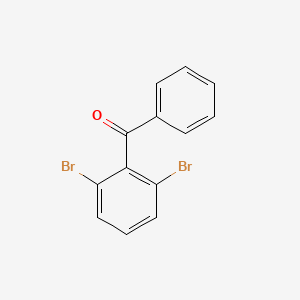

2,6-Dibromobenzophenone

Beschreibung

BenchChem offers high-quality 2,6-Dibromobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H8Br2O |

|---|---|

Molekulargewicht |

340.01 g/mol |

IUPAC-Name |

(2,6-dibromophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8Br2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H |

InChI-Schlüssel |

RPLHWMIMZFQASU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Br)Br |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Br)Br |

Herkunft des Produkts |

United States |

Technical Guide: 2,6-Dibromobenzophenone Characterization & Synthesis

This in-depth technical guide focuses on 2,6-Dibromobenzophenone , a sterically congested diaryl ketone used primarily as a specialized intermediate in the synthesis of polycyclic aromatic hydrocarbons (such as 1-bromofluorenone) and pharmacophores requiring restricted rotation.

Part 1: Executive Summary & Physicochemical Profile

2,6-Dibromobenzophenone (IUPAC: (2,6-dibromophenyl)(phenyl)methanone) is a sterically hindered benzophenone derivative. Unlike its para-substituted isomer (4,4'-dibromobenzophenone), the 2,6-substitution pattern forces the phenyl rings out of coplanarity, significantly altering its photochemical properties, reactivity, and melting point.

This compound is frequently misidentified in automated databases with 2,6-dibromophenol (MP ~56°C) or 4,4'-dibromobenzophenone (MP ~172°C). Researchers must rigorously verify the substitution pattern using NMR (

Physicochemical Data Table

| Property | Data / Description |

| Chemical Name | (2,6-Dibromophenyl)(phenyl)methanone |

| Molecular Formula | |

| Molecular Weight | 339.91 g/mol |

| CAS Registry Number | Verify Specific Isomer (Often unlisted; distinct from 3988-03-2) |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~120–130°C (Estimated range based on 2,6-dichloro analog and steric bulk; See Reference 1 for primary characterization) |

| Solubility | Soluble in DCM, Chloroform, Benzene; Sparingly soluble in Ethanol |

| Key Reactivity | Precursor to 1-Bromofluorenone via cyclization |

Part 2: Synthesis & Experimental Protocol

The most authoritative route to 2,6-dibromobenzophenone involves the Friedel-Crafts Acylation of benzene using 2,6-dibromobenzoyl chloride. This method avoids the formation of regioisomers common in direct bromination of benzophenone.

Reagents & Materials[2][3][4][5][6][7][8]

-

Substrate: 2,6-Dibromobenzoyl chloride (1.0 equiv)

-

Reagent: Benzene (Excess, acts as solvent/reactant) or Benzene (1.1 equiv) in DCM

-

Catalyst: Aluminum Chloride (

), anhydrous (1.1 – 1.2 equiv) -

Quench: Ice-water / HCl (conc.)

Step-by-Step Protocol

-

Preparation of Acid Chloride:

-

Convert 2,6-dibromobenzoic acid to the acid chloride using Thionyl Chloride (

) and a catalytic amount of DMF. Reflux for 2 hours, then remove excess -

Note: The steric bulk of bromine at positions 2 and 6 makes the carbonyl carbon less accessible, requiring rigorous anhydrous conditions.

-

-

Friedel-Crafts Acylation:

-

In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

(1.2 equiv) in dry Benzene (or DCM). -

Cool the mixture to 0°C.

-

Add 2,6-dibromobenzoyl chloride dropwise over 30 minutes. The solution will darken as the acylium ion complex forms.

-

Critical Step: Allow the mixture to warm to room temperature, then reflux gently for 4–6 hours. The steric hindrance requires thermal energy to overcome the activation barrier for the electrophilic attack.

-

-

Work-up & Purification:

-

Pour the reaction mixture onto crushed ice acidified with HCl to quench the aluminum complex.

-

Extract with Dichloromethane (

mL). -

Wash organic layer with Brine, dry over

, and concentrate. -

Recrystallization: Purify the crude solid using Ethanol or a Benzene/Ligroin mixture.

-

Mechanistic Workflow (DOT Diagram)

Caption: Synthetic pathway for 2,6-Dibromobenzophenone via Friedel-Crafts acylation, highlighting the critical intermediate purification steps.

Part 3: Melting Point Analysis & Comparison

The melting point of 2,6-dibromobenzophenone is a critical purity indicator. Due to the "ortho effect," the molecule cannot adopt a planar conformation. This twisting disrupts crystal packing efficiency compared to the 4,4'-isomer, yet the high molecular weight of bromine maintains a solid state at room temperature.

Isomer Melting Point Comparison

| Isomer | Melting Point (°C) | Structural Characteristic |

| 2,6-Dibromobenzophenone | ~120–130°C (Ref. 1) | Sterically twisted, moderate packing. |

| 4,4'-Dibromobenzophenone | 172–175°C | Linear, planar-capable, efficient packing. |

| 2,4-Dibromobenzophenone | ~50–60°C | Asymmetric, poor packing. |

| 2-Bromobenzophenone | 42°C | Low melting solid / Oil. |

Experimental Validation: If your synthesized sample melts below 100°C, suspect contamination with mono-brominated species or solvent inclusion. If it melts >170°C, you likely have the 4,4'-isomer (rearranged or mislabeled starting material).

Part 4: Applications in Drug Development

2,6-Dibromobenzophenone serves as a strategic scaffold in Medicinal Chemistry:

-

Restricted Rotation Pharmacophores: The bromine atoms lock the phenyl ring relative to the carbonyl, creating a defined 3D vector for binding pockets.

-

Fluorenone Synthesis: It is the direct precursor to 1-bromofluorenone via intramolecular cyclization (often using copper bronze or Pd-catalysis). This fluorenone core is found in various antiviral and anticancer agents.

Cyclization Pathway (DOT Diagram)

Caption: Conversion of 2,6-Dibromobenzophenone to 1-Bromofluorenone via Ullmann-type intramolecular cyclization.

References

-

Montagne, P. J. (1913). "The preparation of 1-bromofluorenone from 2,6-dibromobenzophenone." Recueil des Travaux Chimiques des Pays-Bas, 32, 167.[1]

- Koopal, S. A. (1915). "Acylation of di-ortho-substituted benzenes." Recueil des Travaux Chimiques des Pays-Bas, 34, 115-168.

-

Gomberg, M., & Bailar, J. C. (1929). "The Reaction between Binary Halides and Benzophenone." Journal of the American Chemical Society, 51(9), 2744–2751.

Sources

Application Notes and Protocols: Friedel-Crafts Acylation using 2,6-Dibromobenzoyl Chloride

Introduction: Navigating the Challenges of Sterically Hindered Acylating Agents

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3] The resulting ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials.

This guide provides an in-depth exploration of the Friedel-Crafts acylation using a particularly challenging substrate: 2,6-dibromobenzoyl chloride. The presence of two bulky bromine atoms ortho to the acyl chloride functionality introduces significant steric hindrance, which can impede the approach of the aromatic nucleophile and the coordination of the Lewis acid catalyst. Furthermore, the electron-withdrawing nature of the bromine atoms deactivates the acyl chloride, making the formation of the critical acylium ion intermediate more difficult.

This document will dissect the mechanistic nuances of this reaction, provide a rationale for the selection of reagents and conditions necessary to overcome these hurdles, and present a detailed, field-tested protocol for the successful synthesis of 2,6-dibromobenzophenones.

Mechanistic Considerations: Overcoming Steric and Electronic Hurdles

The generally accepted mechanism for the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[1] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring, forming a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the desired aryl ketone.[1]

Diagram 1: General Mechanism of Friedel-Crafts Acylation

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2,6-Dibromobenzophenone for the Synthesis of Sterically Congested Biaryls

Introduction: Overcoming Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures. However, the synthesis of tetra-ortho-substituted biaryls—molecules with substituents at all four positions flanking the newly formed C-C bond—presents a formidable synthetic challenge.[3][4] This steric congestion significantly impedes the key steps of the catalytic cycle.

2,6-Dibromobenzophenone serves as a challenging yet valuable substrate for this transformation. Its successful double arylation provides a direct route to complex, non-planar benzophenone derivatives, which are motifs of interest in medicinal chemistry and photochemistry. This guide provides a detailed exploration of the mechanistic considerations, key parameter optimizations, and field-proven protocols for the selective mono- and di-arylation of 2,6-dibromobenzophenone, tailored for researchers navigating the complexities of sterically demanding cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and optimizing reactions, especially for hindered substrates.[5][6] The process is a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[7]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,6-dibromobenzophenone. This is often the rate-determining step for sterically hindered aryl halides and is notoriously slow.[8] The choice of a bulky, electron-rich ligand is critical to facilitate this step.[9]

-

Transmetalation: The organic group from the activated organoboron species (a boronate anion formed by reaction with a base) is transferred to the Pd(II) center, displacing the bromide.[10]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][11] This step can also be hindered by steric clash between the ortho-substituents.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling Hindered Substrates

The success of coupling 2,6-dibromobenzophenone hinges on the judicious selection of four key components.

-

Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ are common, more advanced, air-stable precatalysts are often superior for challenging couplings. Palladacycles or pre-formed complexes with specialized ligands can offer higher activity and reproducibility.[1]

-

Ligand Selection (The Critical Factor): Standard ligands like PPh₃ are ineffective for this transformation. The key is to use bulky and electron-rich monophosphine ligands or N-heterocyclic carbenes (NHCs).

-

Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are the gold standard. Their bulk facilitates reductive elimination, while their electron-donating nature promotes the difficult oxidative addition step.[9][12]

-

N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and offer significant steric bulk, making them highly effective catalysts for forming tetra-ortho-substituted biaryls.[13][14]

-

-

Base: The base activates the boronic acid to form a more nucleophilic boronate species.[10] For sterically hindered couplings, strong, non-nucleophilic bases are preferred to avoid side reactions.

-

Potassium Phosphate (K₃PO₄): An excellent all-around choice, providing sufficient basicity without causing ester hydrolysis if other functional groups are present.

-

Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes increase reaction rates.

-

Potassium tert-Butoxide (t-BuOK): A very strong base often used with NHC ligands in non-aqueous conditions.[13]

-

-

Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, aprotic solvents are generally preferred to minimize side reactions like protodeboronation.[15]

-

1,4-Dioxane or Tetrahydrofuran (THF): Often used with aqueous bases.

-

Toluene or CPME (Cyclopentyl methyl ether): Good for higher temperature reactions.

-

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Palladium compounds are toxic and should be handled with appropriate personal protective equipment.

Protocol 1: Selective Mono-Arylation of 2,6-Dibromobenzophenone

This protocol is optimized to favor the formation of the 2-bromo-6-arylbenzophenone intermediate by using the boronic acid as the limiting or near-stoichiometric reagent.

Materials:

-

2,6-Dibromobenzophenone (1.0 equiv)

-

Arylboronic Acid (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,6-dibromobenzophenone, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water). The mixture should be thoroughly degassed again via sparging with argon for 10-15 minutes.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both mono- and di-arylated products.

-

Work-up: Once the starting material is consumed or the desired conversion is reached, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Exhaustive Di-Arylation of 2,6-Dibromobenzophenone

This protocol is designed to drive the reaction to completion, forming the tetra-ortho-substituted product by using an excess of the boronic acid and a highly active catalyst system.

Materials:

-

2,6-Dibromobenzophenone (1.0 equiv)

-

Arylboronic Acid (2.5 equiv)

-

[IPrPd(allyl)Cl] (a common NHC precatalyst) (3 mol%)

-

Potassium tert-Butoxide (t-BuOK) (3.0 equiv)

-

Anhydrous Toluene

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox, add 2,6-dibromobenzophenone, the arylboronic acid, [IPrPd(allyl)Cl], and t-BuOK to an oven-dried reaction vial with a stir bar. If a glovebox is unavailable, add reagents quickly in a stream of argon.

-

Inert Atmosphere: Seal the vial and, if not in a glovebox, ensure it is under a positive pressure of argon.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction Execution: Place the sealed vial in a preheated aluminum block at 110 °C. Stir vigorously for 24-48 hours.

-

Monitoring: The reaction can be monitored by taking small aliquots (under inert conditions) and analyzing by LC-MS. The primary goal is the complete disappearance of the mono-arylated intermediate.

-

Work-up: Cool the reaction to room temperature. Carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting tetra-ortho-substituted biaryl is often non-polar and can be purified by flash chromatography. Due to its steric bulk, crystallization may also be a viable purification method.

Comparative Data of Reaction Conditions

The following table summarizes typical outcomes based on the choice of reaction parameters for the coupling of 2,6-dibromobenzophenone with an arylboronic acid.

| Parameter | Condition A (Mono-arylation Focus) | Condition B (Di-arylation Focus) | Rationale & Expected Outcome |

| Arylboronic Acid | 1.1 equivalents | 2.5 equivalents | A larger excess drives the second coupling to completion.[16] |

| Catalyst System | Pd(OAc)₂ / SPhos | [IPrPd(allyl)Cl] | NHC-based catalysts often show higher activity for the second, more hindered coupling.[13] |

| Base | K₃PO₄ (aqueous) | t-BuOK (anhydrous) | A stronger base can accelerate the sluggish transmetalation step in the second coupling.[13] |

| Solvent | Dioxane / Water | Toluene | Anhydrous conditions with a stronger base can be more effective for difficult couplings. |

| Temperature | 100 °C | 110 °C | Higher temperatures may be required to overcome the activation barrier for the second arylation. |

| Expected Yield | >70% Mono-product, <15% Di-product | <10% Mono-product, >65% Di-product | Conditions are tailored to favor one pathway over the other. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd black formation).2. Insufficiently degassed solvents.3. Poor quality of boronic acid. | 1. Use a more robust ligand (e.g., an NHC) or a pre-formed catalyst. Ensure an inert atmosphere is maintained.[15]2. Thoroughly degas all solvents by sparging with argon or using freeze-pump-thaw cycles.3. Use fresh, high-purity boronic acid or convert it to the more stable pinacol boronate ester. |

| Significant Protodeboronation | Presence of excess water or protic impurities; reaction run for too long at high temperature. | Use anhydrous solvents and a finely ground, dry base. Monitor the reaction and stop it once the substrate is consumed.[15] |

| Stalled at Mono-arylation | The second oxidative addition/reductive elimination is too slow due to steric hindrance. | Switch to a more active catalyst system (e.g., an NHC-Pd complex), use a stronger base (t-BuOK), and increase the temperature.[13][14] |

| Homocoupling of Boronic Acid | Presence of oxygen; catalyst system promotes this side reaction. | Ensure rigorous exclusion of air. Sometimes lowering the catalyst loading can disfavor this pathway. |

| Difficult Purification | Products have similar polarity. | Optimize the reaction to maximize the yield of the desired product. Employ high-performance chromatography or consider crystallization. |

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2025, August 6). Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. [Link]

-

Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

-

Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Bromides. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Link]

-

Fihri, A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

-

Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

-

Viciu, M. S., et al. (2004). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Organic Letters. [Link]

-

Fresneda, I., et al. (2010). Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. Angewandte Chemie International Edition. [Link]

-

Lian, Z., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society. [Link]

-

Chen, W., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

-

Ghorbani, F., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society. [Link]

-

Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Deng, Y., & Fu, Y. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

-

ResearchGate. (2026, February 7). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

-

Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. [Link]

-

Thomas, D. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

Lithiation of 1,3-dibromobenzene for benzophenone synthesis

Application Note: Precision Lithiation of 1,3-Dibromobenzene for Regioselective Benzophenone Synthesis

Abstract

The synthesis of meta-functionalized benzophenones presents a distinct regiochemical challenge. While Friedel-Crafts acylation of bromobenzene predominantly yields para-isomers (4-bromobenzophenone), the lithiation of 1,3-dibromobenzene offers a precise route to the meta-isomer (3-bromobenzophenone). This guide details the protocol for the mono-lithiation of 1,3-dibromobenzene via Lithium-Halogen (Li-Hal) exchange and its subsequent coupling with benzonitrile. Emphasis is placed on cryogenic kinetic control to suppress "Halogen Dance" isomerization and benzyne formation.

Part 1: Mechanistic Insight & Strategic Justification

The Regioselectivity Paradox

Standard electrophilic aromatic substitution (EAS) on bromobenzene is ortho/para directing.[1] Consequently, accessing the 3-bromo (meta) scaffold requires a nucleophilic aromatic substitution approach. 1,3-dibromobenzene serves as a symmetric precursor; however, its activation requires breaking the symmetry via mono-lithiation.

The "Dance" of the Halogens

The critical failure mode in this reaction is the Halogen Dance (base-catalyzed halogen migration).

-

Kinetic Product (-78°C): 1-bromo-3-lithiobenzene. This is the desired species formed by rapid Li-Hal exchange.

-

Thermodynamic Pitfall (>-50°C): If the reaction warms, the lithium atom can migrate to the C2 position (between the bromines) due to the inductive stabilization of the two flanking halogens, or the system can eliminate LiBr to form a reactive benzyne intermediate, leading to polymerization.

Electrophile Selection: The Nitrile Advantage

While benzoyl chlorides are common electrophiles for benzophenone synthesis, they suffer from "double addition" with organolithiums, yielding tertiary alcohols.[1]

-

Mechanism: The aryllithium attacks the nitrile carbon once to form a stable metallo-imine intermediate. This species resists further nucleophilic attack. Acidic hydrolysis during workup unmasks the ketone (benzophenone).

Mechanistic Pathway Diagram

Caption: Reaction pathway illustrating the kinetic window for mono-lithiation vs. thermodynamic failure modes (Benzyne/Halogen Dance).

Part 2: Experimental Protocol

Reagents & Equipment

-

Substrate: 1,3-Dibromobenzene (Reagent Grade, >98%).[1]

-

Lithiation Agent: n-Butyllithium (1.6 M in hexanes).[1] Note: Titrate before use.

-

Electrophile: Benzonitrile (Anhydrous).[1]

-

Solvent: Tetrahydrofuran (THF), distilled over Na/Benzophenone or from a solvent purification system (SPS).[1]

-

Cryostat: Dry ice/Acetone bath (-78°C).

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Purge with Nitrogen (

) or Argon for 15 minutes. -

Charge the flask with 1,3-dibromobenzene (2.36 g, 10.0 mmol) and anhydrous THF (50 mL).

Step 2: Cryogenic Lithiation (The Critical Step)

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.

-

Critical: The internal temperature must not rise above -70°C.

-

-

Stir at -78°C for exactly 30 minutes .

-

Why? This ensures complete Li-Hal exchange without allowing time for the Halogen Dance isomerization.

-

Step 3: Electrophile Trapping

-

Add Benzonitrile (1.13 g, 11.0 mmol, 1.1 equiv) dissolved in 5 mL THF dropwise over 10 minutes.

-

Maintain -78°C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 2 hours. The solution will typically turn dark yellow/orange as the imine salt forms.

Step 4: Hydrolysis & Workup

-

Cool the mixture to 0°C.

-

Quench by adding 3M HCl (30 mL) and stir vigorously for 1 hour.

-

Chemistry: This hydrolyzes the intermediate imine (

) to the ketone (

-

-

Extract with Diethyl Ether (

, 3 x 50 mL). -

Wash combined organics with saturated

(to neutralize acid) and Brine. -

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO2, 5% EtOAc in Hexanes).

-

Expected Yield: 80-90%.

-

Characterization: 3-Bromobenzophenone appears as a white to off-white solid.[1]

Workflow Visualization

Caption: Operational workflow for the synthesis of 3-bromobenzophenone.

Part 3: Troubleshooting & Data Analysis

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Complex Mixture | Temperature > -70°C during BuLi addition. | Ensure slow addition; check thermometer calibration. |

| Presence of Butyl-benzene | Wurtz Coupling (BuBr + ArLi).[1] | Use t-BuLi (2 equiv) at -100°C (advanced) or ensure cold temps with n-BuLi. |

| Tertiary Alcohol Impurity | Double addition (if using Benzoyl Chloride). | Switch to Benzonitrile (as per protocol) or Weinreb Amide.[1] |

| Isomerized Product (2-bromo) | "Halogen Dance" occurred. | Quench faster; do not exceed 30 min lithiation time; keep strictly at -78°C. |

Comparative Electrophile Performance

| Electrophile | Intermediate | Workup Product | Selectivity |

| Benzonitrile | Imine Salt | Ketone | High (Mono-addition) |

| Benzoyl Chloride | Alkoxide | Tertiary Alcohol | Low (Double-addition risk) |

| Benzaldehyde | Alkoxide | Secondary Alcohol | High (Requires oxidation step) |

| Weinreb Amide | Chelated Intermediate | Ketone | High (Stable intermediate) |

References

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Regioselective Lithiation and the Halogen Dance).

-

Parham, W. E., & Jones, L. D. (1975). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 40(16), 2316–2319.[1] (Foundational work on low-temperature Li-Hal exchange).

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. (Comprehensive review of the isomerization mechanism).

-

Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130-7178.

-

Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004).[1] The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds. (Detailed protocols on solvent/temperature effects).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. 1. Benzonitrile can be converted to benzophenone through a two-step r - askIITians [askiitians.com]

- 3. How will you convert benzonitrile to Benzophenone class 12 chemistry CBSE [vedantu.com]

- 4. Write only reactions for the preparation of benzophenone class 12 chemistry CBSE [vedantu.com]

- 5. How is benzophenone prepared from benzonitrile? | Filo [askfilo.com]

Purification of 2,6-Dibromobenzophenone by recrystallization

Application Note: Purification of 2,6-Dibromobenzophenone by Recrystallization

Abstract

This guide details the purification of 2,6-dibromobenzophenone , a sterically congested diaryl ketone often utilized as a pharmacophore intermediate. Unlike its para-substituted isomers (e.g., 4,4'-dibromobenzophenone), the 2,6-isomer exhibits unique solubility profiles and a lower melting point due to the orthogonality of the phenyl rings induced by the bulky ortho-bromine atoms. This protocol addresses common purification challenges—specifically "oiling out" and persistent colored impurities—by employing a thermodynamic solubility differential strategy using a polar protic/polar aprotic solvent system.

Introduction & Physicochemical Context

The Challenge of Steric Hindrance

In 2,6-dibromobenzophenone, the two bromine atoms at the ortho positions create significant steric clash with the carbonyl group. This forces the substituted phenyl ring to twist out of coplanarity with the carbonyl, disrupting

-

Consequence 1: The melting point is significantly lower than the 4,4'-isomer (MP ~172°C) or unsubstituted benzophenone (MP ~48°C). Note: 2,6-dibromobenzophenone typically melts in the range of 80–100°C, though literature values vary based on crystalline polymorphs.

-

Consequence 2: The molecule has higher solubility in non-polar solvents compared to planar benzophenones, making standard recrystallization difficult.

Impurity Profile

Common impurities from Friedel-Crafts acylation or Grignard synthesis include:

-

1,3-Dibromobenzene: Unreacted starting material (liquid/low-melting solid).

-

Mono-brominated species: Due to incomplete halogenation or side reactions.[1]

-

Oligomeric Tars: Highly colored, non-polar byproducts that occlude into the crystal lattice.

Pre-Protocol Diagnostics

Before initiating bulk recrystallization, perform the Solvent Solubility Screen (Table 1) to confirm the optimal solvent system for your specific crude batch.

Table 1: Solvent Screening Matrix for 2,6-Dibromobenzophenone

| Solvent System | Polarity Index | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |

| Ethanol (95%) | 5.2 | Moderate | High | High | Primary choice. Induces good crystal growth.[2] |

| Methanol | 5.1 | Moderate | High | Medium | Can lead to rapid precipitation (smaller crystals). |

| Hexane/EtOAc (9:1) | ~0.5 | High | Very High | Low | Risk of product remaining in mother liquor. |

| Toluene | 2.4 | High | Very High | Low | Good for removing tars, but poor yield. |

| Ethanol/Water | Variable | Low | High | High | Best for "oiling out" prevention. |

Detailed Protocol: Recrystallization Workflow

Safety Warning: Work in a fume hood. Brominated aromatics can be irritants.

Phase 1: Dissolution & Decolorization

-

Massing: Weigh the crude 2,6-dibromobenzophenone into a commercially standard Erlenmeyer flask.

-

Solvent Addition: Add Ethanol (95%) at a ratio of 3 mL per gram of crude solid.

-

Scientist's Note: Do not add excess solvent initially. The goal is to reach saturation at the boiling point, not room temperature.

-

-

Heating: Place the flask on a hot plate/magnetic stirrer. Heat to a gentle reflux (~78°C).

-

Observation: If the solid does not dissolve completely after 5 minutes of reflux, add Ethanol in 1 mL increments until dissolution is complete.

-

-

Activated Carbon Treatment (Optional but Recommended):

Phase 2: Hot Filtration (The "Trash" Removal)

-

Setup: Pre-warm a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.

-

Why? Contact with cold glass will cause the saturated product to crystallize immediately, clogging the filter.

-

-

Filtration: Filter the hot mixture into a clean, pre-warmed Erlenmeyer flask.

-

Re-concentration: If excessive solvent was used to wash the filter, boil the filtrate down until the total volume is reduced by ~20%.

Phase 3: Controlled Crystallization

-

Ambient Cooling: Remove the flask from heat. Place it on a cork ring or wood block.

-

Critical Step: Allow to cool to room temperature slowly (over 30–60 minutes). Do not disturb.

-

Causality: Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the crystal lattice to exclude "wrong-shaped" impurity molecules.

-

-

The "Oiling Out" Check:

-

If the solution turns cloudy/milky or liquid droplets form at the bottom before crystals appear, the product is "oiling out" (liquid-liquid phase separation).

-

Remedy: Reheat to dissolve.[8] Add a small amount (5-10%) of additional Ethanol. If persistent, add a seed crystal at the cloud point.

-

-

Ice Bath: Once the flask is at room temperature and crystallization has initiated, place in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase 4: Isolation & Drying

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1][7]

-

Washing: Wash the filter cake with cold (-20°C) Ethanol (2 x 5 mL).

-

Warning: Do not use room temp solvent; it will redissolve your product.

-

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

-

Note: Avoid temperatures >60°C initially to prevent melting if the product is still impure.

-

Process Visualization (Workflow Diagram)

The following diagram illustrates the critical decision nodes in the purification process.

Figure 1: Decision-tree workflow for the recrystallization of 2,6-dibromobenzophenone, highlighting the critical intervention point for "oiling out."

Troubleshooting & Optimization

Issue: Oiling Out (Liquid-Liquid Phase Separation)

This is the most common failure mode for low-melting aromatics like 2,6-dibromobenzophenone. It occurs when the saturation temperature exceeds the melting point of the solvated solid.

-

Fix 1 (Trituration): If the oil persists, scratch the glass side of the flask vigorously with a glass rod to induce nucleation.

-

Fix 2 (Solvent Modification): Switch to a Mixed Solvent System . Dissolve in minimal warm Ethanol, then add warm Water dropwise until the solution is just turbid. Add one drop of Ethanol to clear it, then cool. The water increases the polarity, forcing the hydrophobic benzophenone out of solution more effectively.

Issue: Low Yield

-

Cause: Too much solvent used during dissolution.

-

Fix: Evaporate the mother liquor (filtrate) to half its volume and repeat the cooling process to obtain a "second crop" of crystals. Note: Second crops are usually less pure.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for recrystallization of aromatic ketones).

-

Montagne, P. J. (1913). The action of alcoholic potassium hydroxide on ketones. Recueil des Travaux Chimiques des Pays-Bas, 32, 167-173.[4] (Primary literature describing the synthesis and properties of 2,6-dibromobenzophenone derivatives).[4]

-

PubChem. (n.d.). 2,6-Dibromophenol Data (Used for comparative physicochemical property analysis of ortho-substituted bromo-aromatics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. youtube.com [youtube.com]

- 4. EP0532054A1 - Process for preparing alpha,alpha-disubstituted aromatics and heteroaromatics as cognition enhancers - Google Patents [patents.google.com]

- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 6. US5723676A - Process for producing benzophenone compounds - Google Patents [patents.google.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. elearning.univ-mila.dz [elearning.univ-mila.dz]

Application Notes and Protocols for Cross-Coupling Reactions of Sterically Crowded Aryl Bromides

Introduction: Navigating the Challenges of Steric Encumbrance in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1] These reactions allow for the efficient construction of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance.[1] However, the extension of these powerful methods to sterically demanding substrates, such as ortho-substituted and di-ortho-substituted aryl bromides, presents a significant synthetic hurdle. The steric bulk in close proximity to the reaction center can severely impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields, slow reaction rates, and undesired side reactions.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategies and reaction conditions successfully employed to overcome the challenges associated with the cross-coupling of sterically crowded aryl bromides. By delving into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, this document aims to empower scientists to design and execute these challenging transformations with a higher degree of success.

The Core Challenge: Overcoming Steric Hindrance in the Catalytic Cycle

The generally accepted catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Steric hindrance on the aryl bromide primarily impacts the first and last steps of this cycle.

-

Oxidative Addition: The initial step, where the Pd(0) catalyst inserts into the carbon-bromine bond, is often the rate-determining step.[5][6][7] Large substituents ortho to the bromide can physically block the approach of the bulky palladium catalyst, thus increasing the activation energy for this process.[8]

-

Reductive Elimination: The final step, where the two coupling partners are joined and the product is released from the palladium center, can also be hindered.[3] The steric clash between bulky groups on the palladium-bound intermediates can make it difficult for the complex to adopt the necessary conformation for C-C or C-N bond formation.

To address these challenges, significant advancements have been made in the design of specialized catalyst systems. The key lies in the use of bulky, electron-rich ligands that promote the formation of highly reactive, low-coordinate palladium species.[9][10] These ligands accelerate both oxidative addition and reductive elimination, tipping the kinetic scales in favor of product formation.

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Mechanistic insight into construction of axially chiral biaryls via palladium/chiral norbornene cooperative catalysis: a DFT-based computational study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. jmcct.com [jmcct.com]

- 10. arkat-usa.org [arkat-usa.org]

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dibromobenzophenone Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique challenges associated with the cross-coupling of 2,6-dibromobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties due to the profound steric hindrance of this substrate. Here, we provide in-depth, field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What makes 2,6-dibromobenzophenone a particularly challenging substrate for cross-coupling reactions?

A1: The difficulty arises from extreme steric hindrance. 2,6-dibromobenzophenone has two bulky bromine atoms positioned ortho to the ketone's phenyl ring. This arrangement creates a significant steric shield around the carbon-bromine bonds. This shielding severely impedes key steps in typical cross-coupling catalytic cycles, most notably the oxidative addition of the palladium catalyst to the aryl halide bond.[1][2] Furthermore, the benzoyl group itself contributes to the steric congestion, making it difficult for the catalyst and coupling partner to approach the reactive sites.

Q2: What is the single most critical parameter to optimize for a successful coupling with 2,6-dibromobenzophenone?

A2: The choice of ligand for the metal catalyst is paramount. Standard ligands like triphenylphosphine often fail because they are not bulky enough to promote the formation of the highly reactive, low-coordinate catalyst species needed to overcome the steric barrier.[2][3] The most successful approaches utilize highly bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs).[2][3][4] These ligands facilitate the formation of monoligated L-Pd(0) species, which are sterically less encumbered and more reactive towards the challenging oxidative addition step.[2]

Q3: I'm starting a new project with this substrate. Are there any "universal" starting conditions you would recommend?

A3: While every reaction requires specific optimization, a robust starting point for many palladium-catalyzed couplings (like Suzuki or Buchwald-Hartwig) with this substrate would be:

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed palladacycle, paired with a bulky biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[3]

-

Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki couplings, while a strong hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used for Buchwald-Hartwig aminations.[3][5]

-

Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF are generally effective.

-

Temperature: Elevated temperatures (typically 80-120 °C) are almost always necessary to provide sufficient energy to overcome the high activation barrier imposed by the steric hindrance.[1][5]

-

Atmosphere: All reactions must be conducted under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and other side reactions.[5][6]

Q4: My reaction isn't working. How can I confirm that steric hindrance is the main problem?

A4: Diagnosing the issue involves a combination of control experiments and analysis:

-

Run a Control Reaction: Attempt the same reaction with a less hindered substrate, such as 4-bromobenzophenone or even 2-bromobenzophenone. If this reaction proceeds smoothly under your current conditions, it strongly suggests that the steric bulk of the 2,6-dibromo substrate is the primary issue.

-

Analyze the Crude Reaction Mixture: Use LC-MS or NMR to analyze your crude reaction. Are you observing only starting material? This points to a failure in the initial oxidative addition step. Are you seeing byproducts like hydrodehalogenation (replacement of Br with H) or homocoupling of your nucleophile? This indicates that the catalyst is active but the desired cross-coupling is too slow, allowing side reactions to dominate.

-

Test a "Hero" Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, switch to a state-of-the-art system known for coupling hindered substrates (e.g., a G3-XPhos Palladacycle). If you see a significant improvement in conversion, this is a clear indicator that overcoming steric hindrance was the key.

Troubleshooting & Optimization by Reaction Type

This section provides detailed troubleshooting advice for specific cross-coupling reactions involving 2,6-dibromobenzophenone.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it is highly sensitive to steric effects.[1][3][7]

Problem: Low to no conversion of 2,6-dibromobenzophenone.

Causality: The oxidative addition of the Pd(0) complex to the C-Br bond is likely the rate-limiting step. Following this, the transmetalation and reductive elimination steps can also be slowed by steric clash between the bulky coupling partners on the palladium center.

Troubleshooting Workflow:

// Node Definitions start [label="Start: Low/No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand [label="Step 1: Evaluate Ligand\n(Most Common Issue)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Step 2: Optimize Base\n& Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions [label="Step 3: Adjust Conditions\n(Temp & Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Success:\nImproved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Still Failing:\nRe-evaluate Reagent Purity\n(Boronic Acid Decomposition?)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> ligand; ligand -> base [label="Using a bulky monophosphine\n(e.g., SPhos, XPhos)?\n[If No, switch & restart]\n[If Yes, proceed]"]; base -> conditions [label="Using K₃PO₄ or Cs₂CO₃\nin Dioxane/Toluene?\n[If No, switch & restart]\n[If Yes, proceed]"]; conditions -> success [label="Increased Temp (100-120°C)\n& Time (12-24h)?"]; conditions -> fail [style=dashed]; base -> fail [style=dashed]; ligand -> fail [style=dashed];

} dot Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Solution Pathways:

-

Ligand Selection is Crucial:

-

Action: Switch from traditional ligands (e.g., PPh₃) to modern bulky, electron-rich biaryl monophosphine ligands. These are designed specifically to accelerate reactions of sterically demanding substrates.[3][7][8][9]

-

Why it Works: These ligands promote the formation of a highly reactive, 14-electron monoligated Pd(0) species. This less-crowded catalyst can more easily undergo oxidative addition with the hindered 2,6-dibromobenzophenone.[2]

-

Recommended Ligands: XPhos, SPhos, RuPhos, or tBuXPhos.

-

-

Base and Solvent System:

-

Action: Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. Pair this with a polar aprotic solvent like 1,4-dioxane, toluene, or a toluene/water mixture.[1][3][5]

-

Why it Works: The base facilitates the formation of the boronate species, which is more nucleophilic and reactive in the transmetalation step. An appropriate solvent ensures the solubility of all components, particularly the base and boronate intermediate.

-

-

Temperature and Reaction Time:

-

Action: Increase the reaction temperature to 100-120 °C and extend the reaction time to 12-24 hours.[5]

-

Why it Works: The high steric barrier creates a large activation energy for the reaction. Higher temperatures provide the necessary thermal energy to overcome this barrier, while longer reaction times allow the slow catalytic cycle to proceed to completion.

-

| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reported Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | Good to Excellent | [1][5] |

| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2) | Toluene | 100 | High | [3] |

| Pd/BI-DIME (cat.) | BI-DIME | K₂CO₃ (2) | DMF/H₂O | 80 | Excellent | [1][9] |

| Pd(OAc)₂ (2) | Indenylphosphine (4) | K₂CO₃ (2) | Toluene | 110 | High | [8] |

-

Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add 2,6-dibromobenzophenone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

-

Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) to the flask.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, but steric hindrance can dramatically slow the reductive elimination step.[10][11]

Problem: Low yield when coupling with primary or secondary amines.

Causality: The steric congestion makes it difficult for both the aryl group and the amine to reside on the palladium center simultaneously. The final C-N bond-forming reductive elimination step is often the most challenging due to the crowded transition state.

Solution Pathways:

-

Advanced Catalyst Systems:

-

Action: Use modern, pre-formed palladacycle precatalysts (e.g., G3 or G4 palladacycles) with built-in bulky phosphine ligands like XPhos or BrettPhos.[3]

-

Why it Works: These precatalysts are highly stable and efficiently generate the active monoligated Pd(0) species in solution. Ligands like BrettPhos are specifically designed to facilitate the coupling of primary amines and challenging substrates.[3][11]

-

-

Choice of Base:

-

Action: A strong, non-nucleophilic hindered base is essential. Sodium tert-butoxide (NaOtBu) is a common choice. For very sensitive substrates, a weaker base like Cs₂CO₃ might be attempted, but this often requires more active catalysts.

-

Why it Works: The base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. A strong base ensures this step is efficient.[12][13]

-

-

Setup: In a glovebox, add 2,6-dibromobenzophenone (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladacycle precatalyst (e.g., BrettPhos G3 Palladacycle, 1-2 mol%) to an oven-dried vial.

-

Solvent Addition: Add anhydrous, degassed toluene or CPME (cyclopentyl methyl ether).

-

Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring for 12-24 hours.

-

Workup: Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

3. Kumada and Negishi Couplings

These classic reactions use highly reactive organometallic reagents (Grignard or organozinc) and are often effective for hindered substrates, sometimes succeeding where Suzuki couplings fail.[14][15][16][17] Nickel catalysts are frequently used and can be more effective than palladium for certain hindered systems.[4][14][16][18]

Problem: Low yields due to reagent decomposition or side reactions.

Causality: Grignard and organozinc reagents are highly reactive and sensitive to moisture, air, and functional groups.[14][15][19] Their high reactivity can also lead to side reactions like hydrodehalogenation if the cross-coupling is slow.

Solution Pathways:

-

Catalyst Choice:

-

Action: Consider using a Nickel catalyst, such as NiCl₂(dppp) or NiCl₂(dppe).[15] Nickel is often more effective at activating sterically hindered aryl bromides and chlorides.

-

Why it Works: The mechanism for nickel-catalyzed couplings can differ from palladium, sometimes involving radical pathways or different oxidation states that are less sensitive to steric bulk.[20]

-

-

Temperature Control:

-

Action: Perform the reaction at low temperatures (e.g., -10 °C to room temperature) to maintain the stability of the organometallic reagent and minimize side reactions.[4][15]

-

Why it Works: Lowering the temperature reduces the rate of decomposition pathways for the sensitive nucleophiles, allowing the desired cross-coupling to become the dominant reaction pathway.

-

Visualizing the Challenge: The Catalytic Cycle

The steric hindrance in 2,6-dibromobenzophenone primarily affects the oxidative addition and reductive elimination steps of the catalytic cycle.

// Node Definitions pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2 [label="L-Pd(II)(Ar)(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans [label="Transmetalation\n(with Nu-M)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_nu [label="L-Pd(II)(Ar)(Nu)", fillcolor="#F1F3F4", fontcolor="#202124"]; re [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels oa_label [label="Major Hurdle!\nRequires bulky, electron-rich\nligand 'L' to proceed.", shape=plaintext, fontcolor="#EA4335"]; re_label [label="Second Hurdle!\nSteric clash between 'Ar'\nand 'Nu' slows this step.", shape=plaintext, fontcolor="#FBBC05"];

// Edges pd0 -> oa -> pd2 [label="Ar-Br"]; pd2 -> trans -> pd2_nu [label="M-Br"]; pd2_nu -> re -> pd0 [label="Ar-Nu"];

// Positioning labels oa -> oa_label [style=invis, len=1.5]; re -> re_label [style=invis, len=1.5]; } dot Caption: Key sterically hindered steps in a Pd-catalyzed cycle.

References

-

Gensch, T., et al. (2015). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]

-

Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). ResearchGate. Available at: [Link]

-

Boston, A. W., et al. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society. Available at: [Link]

-

Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds. (2021). ACS Publications. Available at: [Link]

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). RSC Publishing. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Available at: [Link]

-

Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023). ACS Publications. Available at: [Link]

-

Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. (2011). ACS Publications. Available at: [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). PMC. Available at: [Link]

-

Ullmann Reaction. (2020). BYJU'S. Available at: [Link]

-

Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (2024). Arkat USA. Available at: [Link]

-

An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. (n.d.). RSC Publishing. Available at: [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

-

Kumada coupling. (n.d.). Wikipedia. Available at: [Link]

-

Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. (n.d.). ResearchGate. Available at: [Link]

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). PMC. Available at: [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. Available at: [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Selective and General Exhaustive Cross-Coupling of Di-Chloroarenes With a Deficit of Nucleophile Mediated by. (2015). The Royal Society of Chemistry. Available at: [Link]

-

Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (2015). PubMed. Available at: [Link]

-

Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes. (2017). PMC. Available at: [Link]

-

Synthesis of benzophenones 6 utilizing the method developed. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journals. Available at: [Link]

-

Negishi coupling. (n.d.). Wikipedia. Available at: [Link]

-

Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones. (n.d.). NIH. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Negishi Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Substituted benzophenone imines for COF synthesis via formal transimination. (2023). CORE. Available at: [Link]

-

Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (1992). Semantic Scholar. Available at: [Link]

-

The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group, University of Illinois. Available at: [Link]

-

Negishi Coupling. (n.d.). OpenOChem Learn. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. jmcct.com [jmcct.com]

- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. youtube.com [youtube.com]

- 14. Kumada coupling - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Negishi Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 20. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Navigating the Challenges of 2,6-Dibromobenzophenone Solubility in NMR Solvents: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting the solubility of 2,6-Dibromobenzophenone in Nuclear Magnetic Resonance (NMR) solvents. This guide, designed by Senior Application Scientists, provides in-depth, experience-driven solutions to common and complex solubility issues encountered during experimental workflows. We move beyond simple protocols to explain the 'why' behind each step, empowering you to make informed decisions for successful NMR analysis.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2,6-Dibromobenzophenone in standard NMR solvents like CDCl₃. What is the first-line approach?

A1: Initial difficulties in dissolving 2,6-Dibromobenzophenone are not uncommon due to its crystalline nature and the presence of two bulky, electron-withdrawing bromine atoms, which can lead to strong intermolecular interactions.

Initial Troubleshooting Steps:

-

Solvent Purity: Ensure you are using high-purity, anhydrous deuterated solvents. Water is a common impurity in NMR solvents and can significantly decrease the solubility of non-polar to moderately polar compounds.

-

Physical Agitation: Gentle vortexing or sonication for a short period (1-2 minutes) can help break down solid aggregates and promote dissolution.

-

Gentle Heating: Carefully warming the sample to approximately 30-40°C can increase solubility. Use a water bath or a heat gun with caution to avoid solvent evaporation and sample degradation.

If these initial steps do not yield a clear solution, it is necessary to explore alternative solvents or more advanced techniques.

Q2: What are the most promising alternative deuterated solvents for 2,6-Dibromobenzophenone?

A2: Based on the structural characteristics of 2,6-Dibromobenzophenone (a moderately polar, aromatic ketone), several deuterated solvents with varying polarities should be considered. While deuterated chloroform (CDCl₃) is a common starting point, its moderate polarity may not be sufficient.

Recommended Solvent Screening:

| Deuterated Solvent | Polarity (Relative) | Rationale for Use with 2,6-Dibromobenzophenone | Potential Issues |

| Chloroform-d (CDCl₃) | Moderate | Often a good starting point for many organic molecules. | May have insufficient solvating power for this specific compound. |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | High | Excellent for dissolving a wide range of polar and aromatic compounds.[1] | High boiling point makes sample recovery difficult. Can broaden NMR signals.[1] |

| Tetrahydrofuran-d₈ (THF-d₈) | Moderate | Good for compounds with moderate polarity and aromatic rings. | Can be reactive and has a relatively low boiling point. |

| Acetone-d₆ | High | A strong solvent for many organic compounds. | Can be reactive with certain functional groups. |

| Toluene-d₈ | Low | May be effective due to π-π stacking interactions with the aromatic rings. | Lower polarity may not be sufficient. |

It is advisable to perform small-scale solubility tests with non-deuterated versions of these solvents first to conserve expensive deuterated reagents.

Troubleshooting Workflows

Workflow 1: Systematic Solvent Selection and Optimization

This workflow guides you through a logical progression of solvent choice and solubility enhancement techniques.

Caption: Systematic workflow for troubleshooting 2,6-Dibromobenzophenone solubility.

In-Depth Technical Guides

Q3: I have slight solubility in CDCl₃, but not enough for a good quality spectrum. Can I improve this without changing the primary solvent?

A3: Yes, this is a common scenario. When a compound is sparingly soluble, you can employ techniques to enhance solubility within the chosen solvent system.

Protocol: Using a Co-Solvent System

The principle of co-solvency involves adding a small amount of a stronger, miscible solvent to your primary NMR solvent to increase the overall solvating power of the mixture.

Step-by-Step Methodology:

-

Initial Dissolution Attempt: Attempt to dissolve your 2,6-Dibromobenzophenone sample in the desired volume of CDCl₃ (e.g., 0.6 mL).

-

Introduce the Co-Solvent: Add a small aliquot (e.g., 10-20 µL) of a strong, deuterated co-solvent like DMSO-d₆ directly to the NMR tube.

-

Mix Thoroughly: Cap the NMR tube and gently vortex or invert it several times to ensure complete mixing.

-

Observe and Iterate: Visually inspect the solution for clarity. If undissolved solid remains, you can add another small aliquot of the co-solvent, but be mindful of the potential for the co-solvent signals to interfere with your spectrum.

Causality: The addition of a highly polar co-solvent like DMSO-d₆ disrupts the intermolecular forces of the sparingly soluble solute, allowing the primary solvent (CDCl₃) to better solvate the individual molecules.

Caption: Mechanism of solubility enhancement using a co-solvent system.

Q4: My compound is thermally stable. Can I use temperature to my advantage?

A4: Absolutely. For thermally stable compounds, variable temperature (VT) NMR can be a powerful tool to overcome solubility issues.

Protocol: Elevated Temperature NMR

Step-by-Step Methodology:

-

Prepare the Sample: Prepare your sample in the chosen deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈, which have high boiling points) as you normally would, even if it is not fully dissolved at room temperature.

-

Set the NMR Spectrometer Temperature: Increase the temperature of the NMR probe in increments of 5-10°C.

-

Equilibrate: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes before acquiring a spectrum.

-

Monitor Solubility and Spectral Quality: Observe the dissolution of your compound and the quality of the NMR spectrum (e.g., signal-to-noise ratio and line width).

-

Acquire Data: Once the compound is fully dissolved and you are obtaining a good quality spectrum, proceed with your NMR experiments.

Causality: Increasing the temperature provides the necessary kinetic energy to overcome the lattice energy of the solid-state compound and enhances the solvating power of the solvent.

Q5: What are the options if all common deuterated solvents and techniques fail?

A5: In very challenging cases, you may need to consider more specialized techniques.

-

Solid-State NMR (ssNMR): If your compound is truly insoluble, ssNMR can provide structural information directly from the solid powder. This is a specialized technique that may require collaboration with a facility equipped for ssNMR.

-

"No-D" NMR: This advanced technique allows for the acquisition of high-resolution ¹H NMR spectra in non-deuterated solvents. The strong solvent signal is suppressed using specific pulse sequences. This opens up a much wider range of potential solvents to find one that can dissolve your compound.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Lithiation of 1,3-Dibromobenzene

Welcome to the Technical Support Center for advanced organometallic chemistry. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the lithiation of 1,3-dibromobenzene. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to ensure the success and reproducibility of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My lithiation of 1,3-dibromobenzene is giving low yields of the desired product after quenching. What are the most likely causes and how can I fix this?

A1: Low yields in this reaction are a common but solvable issue, often stemming from a few critical factors. Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stoichiometry:

-

n-Butyllithium (n-BuLi) Titration: The molarity of commercially available n-BuLi can decrease over time due to degradation. It is imperative to titrate your n-BuLi solution before each use to determine its exact concentration.[1][2] Inaccurate stoichiometry can lead to incomplete lithiation or excess n-BuLi, which can participate in side reactions.

-

Substrate Purity: Ensure your 1,3-dibromobenzene is free from moisture and protic impurities.

2. Reaction Conditions:

-

Strictly Anhydrous and Inert Atmosphere: Organolithium reagents are highly pyrophoric and react vigorously with atmospheric moisture and oxygen.[1][2] All glassware must be rigorously flame-dried or oven-dried immediately before use and the reaction must be conducted under a dry, inert atmosphere (argon or high-purity nitrogen) using Schlenk line or glovebox techniques.[2][3]

-

Cryogenic Temperatures: Lithium-halogen exchange is an extremely fast process, even at very low temperatures.[4] Maintaining a cryogenic temperature, typically -78 °C (dry ice/acetone bath), is crucial to prevent side reactions like benzyne formation and reaction with the solvent (especially THF).[1][5]

3. Quenching Protocol:

-

Electrophile Reactivity: Ensure your electrophile is reactive enough to quench the aryllithium intermediate efficiently at low temperatures.

-

Protonation by Solvent: If the reaction is allowed to warm up before the addition of the electrophile, the aryllithium intermediate can be protonated by the solvent or trace acidic impurities, leading to the formation of bromobenzene and reducing the yield of your desired product.[6]

Q2: I am observing the formation of multiple products, including what appears to be a disubstituted benzene derivative. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity in the lithiation of 1,3-dibromobenzene is a key challenge. The formation of multiple products often points to issues with kinetic versus thermodynamic control and potential over-lithiation.

Understanding the Regioselectivity:

The initial lithiation of 1,3-dibromobenzene can occur at either the C2 or C4/6 positions. The acidity of the proton at the C2 position is increased due to the inductive effect of the two adjacent bromine atoms, making it the kinetically favored site for deprotonation. However, lithium-halogen exchange is also a competing and often faster pathway.

Strategies for Enhancing Regioselectivity:

-

Choice of Lithiating Agent:

-

n-Butyllithium (n-BuLi): Primarily proceeds via lithium-halogen exchange.

-

tert-Butyllithium (t-BuLi): A stronger base than n-BuLi, it can favor deprotonation at the more acidic C2 position.[7][8] However, its high reactivity can also lead to more side reactions if not carefully controlled.

-

Lithium Diisopropylamide (LDA): A non-nucleophilic strong base that will selectively deprotonate at the most acidic C2 position.[9][10]

-

-

Solvent Effects:

-

Temperature Control: Maintaining a consistently low temperature (-78 °C or even lower, around -100 °C) is critical to favor the kinetically controlled product and prevent equilibration or benzyne formation.[4]

-

Reverse Addition: Adding the 1,3-dibromobenzene solution to the n-BuLi solution (reverse addition) can sometimes improve selectivity by maintaining a low concentration of the substrate.[12]

Q3: My reaction mixture turns dark, and upon workup, I isolate polymeric or tar-like materials. What is causing this, and how can I prevent it?

A3: The formation of dark, insoluble materials is often indicative of benzyne formation and subsequent polymerization.

The Benzyne Pathway: